Elimusertib (BAY 1895344) is a potent, selective, and orally bioavailable small molecule inhibitor of the ataxia telangiectasia and Rad3-related (ATR) kinase. [, , , , , , , , , , , , , , , , , , , ] ATR is a serine/threonine-protein kinase that acts as a critical regulator of the DNA Damage Response (DDR) pathway. [, , ] Activated by single-stranded DNA breaks and replication stress, ATR initiates a signaling cascade involving checkpoint kinase 1 (CHK1), ultimately leading to cell cycle arrest and DNA repair. [, , ] This process is crucial for maintaining genomic stability, particularly in rapidly dividing cells like those found in tumors. []
Elimusertib disrupts the DDR pathway by inhibiting ATR, leading to the accumulation of DNA damage and ultimately cell death. [, , , , , , , , , , , , , , ] This mechanism makes Elimusertib a promising candidate for cancer therapy, particularly in combination with DNA-damaging agents. [, , , , , , , , , , , , ]
The synthesis of BAY-1895344 involves several key steps that utilize established organic chemistry techniques. The process begins with the formation of an intermediate through a palladium-catalyzed Suzuki coupling reaction. This step is crucial for constructing the naphthyridine backbone, which is essential for the compound's ATR inhibitory activity.
A detailed synthetic route includes:
The molecular structure of BAY-1895344 is characterized by its unique arrangement of rings and functional groups that confer selectivity towards ATR. The compound features:
Crystallographic studies have provided insights into the three-dimensional conformation of BAY-1895344, revealing how it interacts with the ATR kinase at a molecular level. This structural information is critical for understanding its mechanism of action and optimizing its efficacy .
BAY-1895344 undergoes several chemical reactions during its synthesis and biological activity:
The compound's stability and reactivity are influenced by its functional groups, which are designed to enhance selectivity and minimize off-target effects .
The mechanism of action for BAY-1895344 involves its competitive inhibition of ATR kinase activity. By binding to the ATP-binding site of ATR, BAY-1895344 prevents phosphorylation events critical for DNA damage repair pathways. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents such as chemotherapy and radiation therapy.
Key data supporting this mechanism include:
BAY-1895344 exhibits several notable physical and chemical properties:
These properties are essential for determining the pharmacokinetics and bioavailability of BAY-1895344 in clinical settings .
BAY-1895344 has significant potential applications in scientific research and clinical settings:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5